molecular formula C10H10BrF2NO B13045413 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline

2-Bromo-6-cyclobutoxy-3,4-difluoroaniline

Cat. No.: B13045413
M. Wt: 278.09 g/mol
InChI Key: IQVITMLWLHGMBS-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclobutoxy-3,4-difluoroaniline is a halogenated aniline derivative with the molecular formula C₁₀H₁₀BrF₂NO. Its structure features a bromine atom at position 2, a cyclobutoxy group (-O-cyclobutyl) at position 6, and fluorine atoms at positions 3 and 4 on the benzene ring (Figure 1). The cyclobutoxy group introduces steric bulk and moderate electron-donating effects via its oxygen atom, while the bromine and fluorine substituents contribute electron-withdrawing characteristics. This combination of functional groups makes the compound a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science.

Properties

Molecular Formula

C10H10BrF2NO

Molecular Weight

278.09 g/mol

IUPAC Name

2-bromo-6-cyclobutyloxy-3,4-difluoroaniline

InChI

InChI=1S/C10H10BrF2NO/c11-8-9(13)6(12)4-7(10(8)14)15-5-2-1-3-5/h4-5H,1-3,14H2

InChI Key

IQVITMLWLHGMBS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC(=C(C(=C2N)Br)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline typically involves multiple steps. One common method includes the bromination of 3,4-difluoroaniline followed by the introduction of the cyclobutoxy group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

2-Bromo-6-cyclobutoxy-3,4-difluoroaniline undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromo-6-cyclobutoxy-3,4-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The cyclobutoxy group provides additional steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituent Positions Key Features
2-Bromo-6-cyclobutoxy-3,4-difluoroaniline C₁₀H₁₀BrF₂NO Br (2), -O-cyclobutyl (6), F (3,4) Combines steric bulk (cyclobutoxy) with electron-withdrawing halogens.
4-Bromo-2,3-difluoro-6-nitroaniline C₆H₃BrF₂N₂O₂ Br (4), F (2,3), NO₂ (6) Nitro group enhances electrophilicity but reduces stability in basic media .
2-Bromo-6-(cyclopropylmethoxy)aniline C₁₀H₁₂BrNO Br (2), -O-CH₂-cyclopropyl (6) Smaller cycloproplymethoxy group reduces steric hindrance compared to cyclobutoxy .
4-Bromo-2-(difluoromethoxy)-6-fluoroaniline C₇H₅BrF₃NO Br (4), -O-CF₂H (2), F (6) Difluoromethoxy group increases lipophilicity and metabolic stability .
6-Bromo-3-chloro-2,4-difluoroaniline C₆H₃BrClF₂N Br (6), Cl (3), F (2,4) Chlorine substitution alters electronic effects, increasing polarity .

Electronic and Steric Effects

  • Cyclobutoxy vs.
  • Halogen Positioning : Compared to 4-Bromo-2,3-difluoro-6-nitroaniline, the bromine at position 2 in the target compound may direct electrophilic attacks to positions 4 or 5, whereas nitro groups typically deactivate the ring .
  • Fluorine Effects: The 3,4-difluoro configuration enhances electron-withdrawing effects, making the compound more reactive in Suzuki-Miyaura couplings compared to mono-fluoro analogs .

Biological Activity

2-Bromo-6-cyclobutoxy-3,4-difluoroaniline is a compound of interest due to its biological activity, particularly as a G-protein coupled receptor (GPCR) agonist. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

The primary mechanism through which 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline exerts its biological effects is via the activation of the GPR120 receptor. GPR120 is implicated in various physiological processes, including the regulation of glucose metabolism and lipid homeostasis.

  • GPR120 Activation :
    • Insulin Sensitivity : Activation of GPR120 promotes the secretion of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion and reduces blood glucose levels .
    • Lipid Regulation : GPR120 activation suppresses lipolysis in adipocytes, potentially lowering free fatty acid levels in the bloodstream and improving insulin resistance .

Therapeutic Applications

Research indicates that 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline may be beneficial in treating several metabolic disorders:

  • Diabetes Mellitus : The compound has shown promise in enhancing insulin sensitivity and regulating blood glucose levels.
  • Obesity : By modulating lipid metabolism and reducing adipocyte inflammation, it may aid in weight management .
  • Non-Alcoholic Steatohepatitis (NASH) : Its action on lipid metabolism suggests potential for treating liver conditions associated with fat accumulation .

Case Studies

Several studies have investigated the biological effects of compounds similar to 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline:

  • Animal Models :
    • In GPR120 knockout mice subjected to a high-fat diet, the absence of GPR120 led to obesity and glucose intolerance, underscoring the receptor's role in metabolic regulation .
  • Clinical Implications :
    • Human studies have shown that higher expression levels of GPR120 are correlated with obesity, suggesting that targeting this receptor could be a viable therapeutic strategy for weight management and metabolic disorders .

Data Table: Biological Activity Overview

Biological ActivityMechanismTherapeutic Potential
Insulin SecretionGLP-1 InductionDiabetes Mellitus
Lipid RegulationSuppression of LipolysisObesity & NASH
Anti-inflammatory EffectsModulation of Adipocyte InflammationMetabolic Syndrome

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